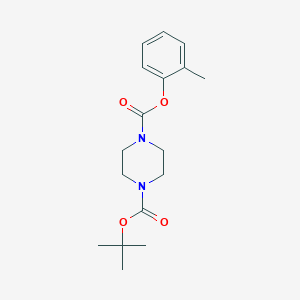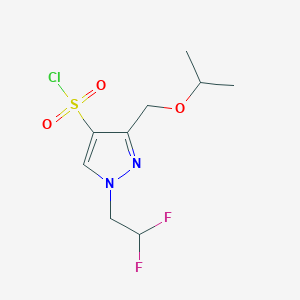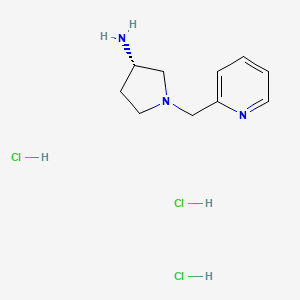![molecular formula C21H19FN2OS2 B2748979 2-((4-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-79-4](/img/structure/B2748979.png)
2-((4-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((4-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a unique chemical with the linear formula C25H17FN2OS2 . It’s part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . An efficient approach for the synthesis of test compounds has been developed, which includes the preparation of key isothiocyanate through a simple and ecological method using di-2-pyridyl thionocarbonate (DPT) in substitution of thiophosgene .Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula C25H17FN2OS2 . The compound has a molecular weight of 444.553 .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines and their comparison with positionally isomeric thienopyrimidinones and benzo isosteres demonstrate the chemical versatility and potential for modification of the core structure, offering insights into the physicochemical properties and biological potential of these compounds. This research underscores the importance of the sulfur atom's position in determining the electronic spectra and potentially the biological activity profiles of these compounds (Zadorozhny et al., 2010).
Potential Medicinal Applications
- The study on microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids as potent anticancer agents highlights the synthesis of derivatives under microwave irradiation, resulting in compounds with significant cytotoxicity against human cancer cell lines. This suggests a promising avenue for the development of new anticancer therapeutics (Hosamani et al., 2015).
- Synthesis and in vitro anti-proliferative studies of new 2-(arylmethylthio)-6-ethyl-7 H-pyrrolo[2,3-d]pyrimidin-4-ols reveal compounds with significant activity against HCT-116 and A-549 cell lines, pointing towards the therapeutic potential of these compounds in cancer treatment (Harsha et al., 2018).
Environmental and Biological Sensing Applications
- A reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols has been developed, demonstrating the utility of such compounds in environmental and biological sciences for the sensitive and selective detection of thiophenols in water samples (Wang et al., 2012).
Antimicrobial and Antifungal Activity
- The synthesis and evaluation of antibacterial and antifungal activity of new Thieno[2,3-d]Pyrimidin-4(3H)-One Derivatives underscore the antimicrobial potential of these compounds, with some demonstrating higher antifungal activity than fluconazole against Candida fungus species (Kahveci et al., 2020).
Mecanismo De Acción
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation
Biochemical Pathways
The compound affects the biochemical pathways related to the growth and survival of Mycobacteria
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been found to be non-cytotoxic against four cell lines , suggesting that it selectively targets the bacteria without harming the host cells.
Direcciones Futuras
The design of biologically active compounds based on isocytosine and its derivatives has been a priority in recent years, including the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents . This suggests that “2-((4-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” and similar compounds could have promising future applications in these areas.
Análisis Bioquímico
Biochemical Properties
The compound 2-((4-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has been found to exhibit significant antimicrobial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . It interacts with various enzymes and proteins within these bacterial cells, leading to inhibition of their growth .
Cellular Effects
In terms of cellular effects, this compound has been shown to have a significant impact on various types of cells. For instance, it has been found to exhibit antiproliferative activity against several cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS2/c22-17-8-6-16(7-9-17)14-27-21-23-18-11-13-26-19(18)20(25)24(21)12-10-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJISCHDBWBVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,9R,16S,16aR)-4-amino-12-oxo-1,9,10,12,16,16a-hexahydro-2H,8H-9,16-methanopyrido[2',1':4,5][1,5]diazocino[1,2-a]quinoline-1-carboxylic acid](/img/structure/B2748897.png)


![Methyl 2-(2-{[2-carbamoyl-2-cyano-1-(methylamino)eth-1-en-1-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2748902.png)

![Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride](/img/structure/B2748907.png)
![3-(4-ethoxyphenyl)-9-(4-fluorobenzyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/no-structure.png)
![6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2748911.png)


![N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline](/img/structure/B2748916.png)


